molecular formula C18H17ClN2O2S B2937723 (E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-58-6

(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2937723
CAS No.: 864925-58-6
M. Wt: 360.86
InChI Key: ICVDWCXHFOHBRG-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . Benzamides and their derivatives have been widely used in medical, industrial, biological and potential drug industries .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Future Directions

The development of new selective probes for monitoring cellular components may help to determine the mechanism of pathogenesis of new pathogens in living cells . The introduction of certain substituents to the benzothiazole ring can lead to an improvement in the photophysical properties of the dye .

Properties

IUPAC Name

3-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)9-6-10-15(16)24-18(21)20-17(22)12-7-5-8-13(19)11-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVDWCXHFOHBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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